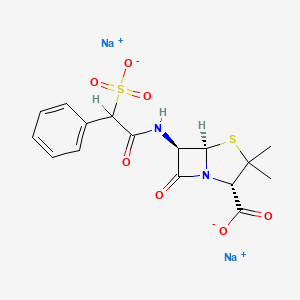
Sulpirid
Übersicht
Beschreibung
Sulpiride is a substituted benzamide derivative and a selective dopamine D2 receptor antagonist. It is primarily used in the treatment of psychosis associated with schizophrenia and major depressive disorder. Sulpiride is known for its efficacy in treating the negative symptoms of schizophrenia, such as social withdrawal and apathy, rather than the positive symptoms like hallucinations and delusions .
Wissenschaftliche Forschungsanwendungen
Sulpirid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien zu Benzamid-Derivaten und deren chemischen Eigenschaften verwendet.
Biologie: Wird in der Forschung zur Dopaminrezeptorfunktion und Signalwegen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch Antagonisierung von Dopamin-D2- und D3-Rezeptoren. Durch die Blockierung dieser Rezeptoren reduziert this compound die Aktivität von Dopamin, einem Neurotransmitter, der an der Stimmungsregulation und psychotischen Symptomen beteiligt ist. Diese Wirkung trägt zur Linderung der Symptome von Schizophrenie und Depression bei . In-silico-Studien legen nahe, dass this compound mit bestimmten Aminosäureresten, wie z. B. Asp-119 und Phe-417, in den Dopaminrezeptoren interagiert .
Wirkmechanismus
Target of Action
Sulpiride is a selective antagonist at dopamine D2 and D3 receptors . These receptors are part of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins .
Mode of Action
Sulpiride interacts with the Asp-119 and Phe-417 amino acid residues of these receptors . It is estimated that D2 receptors should be 65-80% occupied for optimal treatment and minimal adverse effects .
Biochemical Pathways
The antagonism of D2-like dopamine receptors by Sulpiride affects various intracellular signaling pathways. These pathways are coupled with G proteins, which are involved in transmitting signals from various stimuli into cells .
Pharmacokinetics
Sulpiride has an oral bioavailability of 27 ± 9% . A 100-108 mg dose of sulpiride reaches a Cmax of 232-403 ng/mL, with a Tmax of 8.3 h . In another study, the AUC of a 100mg oral dose of sulpiride is 1156 ± 522 hng/mL and for an intravenous dose is 3981 ± 813 hng/mL . Following intravenous administration, 70±9% of the dose was recovered unchanged in urine within 36 h; the mean renal clearance was 310±91 ml/min .
Result of Action
The antagonism of D2 and D3 receptors by Sulpiride leads to changes in dopamine signaling, which can have various effects on the body. For instance, Sulpiride is indicated for the treatment of acute and chronic schizophrenia . It has been used as both a monotherapy and adjunctive therapy (in case of treatment-resistance) in schizophrenia .
Action Environment
The degradation of Sulpiride can be influenced by various environmental factors. For instance, the degradation of Sulpiride by the UV/chlorine process was more favored in acidic solution than in basic solution . Both isopropyl alcohol and Br− suppressed the SLP degradation by quenching radical species in the UV/chlorine process .
Biochemische Analyse
Biochemical Properties
Sulpiride interacts with D2 and D3 dopamine receptors . In silico studies show that Sulpiride may interact with the Asp-119 and Phe-417 amino acid residues of these receptors . It is estimated that D2 receptors should be 65-80% occupied for optimal treatment and minimal adverse effects .
Cellular Effects
Sulpiride has been shown to have effects on various types of cells and cellular processes. For instance, the cellular accumulation of Sulpiride is increased by 40% in DAC (5 μM, 72 h) treated BeWo cells . This suggests that Sulpiride may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Sulpiride exerts its effects at the molecular level primarily through its antagonistic action on D2 and D3 dopamine receptors . It binds to these receptors, inhibiting their activity and thereby influencing downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Sulpiride has been observed to reduce the average number of clicks within the modified EEfRT, suggesting a more global and not reward-specific effect of Sulpiride
Dosage Effects in Animal Models
In animal models, both acute and chronic oral administration of Sulpiride (300 mg/dog, 600 mg/dog) significantly reduced cataplexy without noticeable side effects . The anticataplectic dose of Sulpiride did not significantly reduce the amount of REM sleep .
Metabolic Pathways
Sulpiride is not metabolized to a significant extent, with 95% of a dose of Sulpiride not being metabolized . It is eliminated in the urine as the unchanged parent compound .
Transport and Distribution
Sulpiride is transported and distributed within cells and tissues. It has an oral bioavailability of 27 ± 9% . A 100-108 mg dose of Sulpiride reaches a C max of 232-403 ng/mL, with a T max of 8.3 h .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulpiride typically involves the condensation reaction of 2-methoxy-5-aminosulfonyl methyl benzoate with N-ethyl-2-aminomethyl tetrahydropyrrole. This reaction produces a crude sulpiride product, which is then refined to obtain a high-purity sulpiride product .
Industrial Production Methods
In industrial settings, the preparation of sulpiride follows a similar synthetic route but on a larger scale. The process involves the same condensation reaction, followed by purification steps to ensure the final product meets the required quality standards. The industrial method is designed to be cost-effective, with low energy consumption and high yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sulpirid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole werden üblicherweise in Substitutionsreaktionen verwendet.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Benzamide.
Vergleich Mit ähnlichen Verbindungen
Sulpirid ist chemisch und klinisch ähnlich anderen substituierten Benzamiden, wie z. B. Amisulprid und Sultoprid. Diese Verbindungen teilen eine hohe Selektivität für Dopamin-D2- und D3-Rezeptoren, unterscheiden sich jedoch in ihrer Affinität und ihren pharmakokinetischen Profilen . Zum Beispiel:
Amisulprid: Hat eine höhere Affinität für D2-Rezeptoren und wird zur Behandlung sowohl positiver als auch negativer Symptome der Schizophrenie eingesetzt.
Sultoprid: Ähnlich wie this compound, aber mit einem anderen pharmakokinetischen Profil und einer geringfügig niedrigeren Affinität für D2-Rezeptoren.
Liste ähnlicher Verbindungen
- Amisulprid
- Sultoprid
- Remoxiprid
- Racloprid
- Moclobemid
Sulpirids einzigartiges Profil liegt in seiner selektiven Antagonisierung von Dopamin-D2- und D3-Rezeptoren, wodurch es besonders wirksam bei der Behandlung der negativen Symptome der Schizophrenie ist .
Eigenschaften
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJTUBHPOOWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042574 | |
| Record name | Sulpiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulpiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4), 5.37e-01 g/L | |
| Record name | SID11532906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Sulpiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulpiride is a selective dopamine D2 and D3 receptor antagonist. _In silico_ studies show that sulpiride may interact with the Asp-119 and Phe-417 amino acid residues of these receptors. It is estimated that D2 receptors should be 65-80% occupied for optimal treatment and minimal adverse effects. | |
| Record name | Sulpiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15676-16-1 | |
| Record name | (±)-Sulpiride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15676-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulpiride [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulpiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulpiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulpiride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULPIRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MNE9M8287 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulpiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
| Record name | Sulpiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulpiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B1682488.png)

![4-[({N-[(4-Oxo-3,4-dihydro-1-phthalazinyl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1682492.png)
![ethyl 2-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate](/img/structure/B1682494.png)










